molecular formula C14H19NO2 B13214545 2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B13214545
M. Wt: 233.31 g/mol
InChI Key: XHZHUVYAWODVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a benzoxazinone derivative characterized by a 1,4-benzoxazin-3-one core with substituents at positions 2 and 7. The 2,2-dimethyl groups enhance steric hindrance and electron-donating effects, while the 7-(2-methylpropyl) (isobutyl) substituent contributes to lipophilicity. This structural configuration influences its physicochemical properties and biological interactions, particularly in medicinal chemistry contexts such as anticancer research .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2,2-dimethyl-7-(2-methylpropyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H19NO2/c1-9(2)7-10-5-6-11-12(8-10)17-14(3,4)13(16)15-11/h5-6,8-9H,7H2,1-4H3,(H,15,16)

InChI Key

XHZHUVYAWODVTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=C(C=C1)NC(=O)C(O2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the benzoxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of benzoxazine derivatives.

Scientific Research Applications

2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s stability and reactivity make it useful in studying biochemical pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on substituent effects, physicochemical properties, and biological activities of analogous benzoxazinone derivatives.

Substituent Variations and Structural Implications

Benzoxazinones exhibit diverse bioactivity depending on substituent type, position, and electronic effects. Key examples include:

Compound Name Substituents (Position) Molecular Weight Key Structural Features
2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (Target) 2,2-dimethyl; 7-isobutyl ~251.3* Enhanced lipophilicity, steric bulk
6-Bromo-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 6-bromo; 7-methyl 245.10 Electron-withdrawing Br, moderate polarity
5-Amino-2-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one 5-amino; 2-isobutyl 220.27 Amino group for H-bonding, basicity
6-Fluoro-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-3-one 6-fluoro; 7-nitro 212.13 Strong electron-withdrawing (NO₂), acidity
(R)-2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one 2-hydroxy; 7-methoxy 211.18 Polar groups, potential antioxidant activity

*Calculated based on molecular formula (estimated C₁₄H₁₉NO₂).

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The target compound’s isobutyl and dimethyl groups increase lipophilicity, favoring membrane permeability, while bromo/nitro substituents (e.g., ) enhance electrophilicity and reactivity.
  • Hydrogen-Bonding Capacity: Amino () and hydroxy () groups enable interactions with biological targets like DNA topoisomerases, unlike the hydrophobic isobutyl group in the target compound.

Physicochemical Properties

Critical properties such as solubility, stability, and logP vary significantly with substituents:

Compound logP (Predicted) Solubility (aq.) Stability Notes
Target Compound ~3.2 Low Stable under neutral conditions
6-Bromo-7-methyl derivative ~2.8 Moderate Photolabile due to Br
6-Fluoro-7-nitro derivative ~1.5 High Acid-sensitive (NO₂ group)
5-Amino-2-isobutyl derivative ~1.8 High Prone to oxidation (NH₂ group)

Implications:

  • The target compound’s high logP suggests utility in lipid-rich environments (e.g., blood-brain barrier penetration).
  • Polar derivatives (e.g., ) may exhibit better aqueous solubility for intravenous formulations.

Biological Activity

2,2-Dimethyl-7-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS Number: 1807596-73-1) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

  • Molecular Formula : C₁₄H₁₉NO₂
  • Molecular Weight : 233.31 g/mol
  • Structure : The compound features a benzoxazine core which is significant for its biological activity.

Anticancer Activity

Recent studies indicate that benzoxazine derivatives exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and U-87 MG (glioblastoma) with IC₅₀ values ranging from 7.84 to 16.2 µM . The mechanism of action appears to involve the inhibition of specific cellular pathways similar to those affected by isoflavones.

Anti-inflammatory and Analgesic Effects

Benzoxazines are also known for their anti-inflammatory properties. Research has highlighted the role of Mannich bases in exhibiting analgesic effects, suggesting that modifications to the benzoxazine structure may enhance these properties .

The biological activities of benzoxazines can often be attributed to their ability to interact with biological targets through various mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes critical for cancer cell proliferation.
  • Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Certain structures promote programmed cell death in malignant cells.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityFindings
Benzoxazine DerivativeAnticancerIC₅₀ values between 7.84–16.2 µM against multiple cancer cell lines
Cyclic Hydroxamic AcidsAntifungalImportant in plant resistance against fungi
Mannich BasesAnti-inflammatoryDemonstrated analgesic effects in preclinical models

Future Directions

Given the promising biological activities associated with benzoxazine derivatives, further research is warranted to:

  • Explore structure-activity relationships (SAR) to optimize efficacy.
  • Investigate potential applications in drug development for cancer therapy.
  • Assess environmental impacts and agricultural applications as bio-pesticides or growth regulators.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.